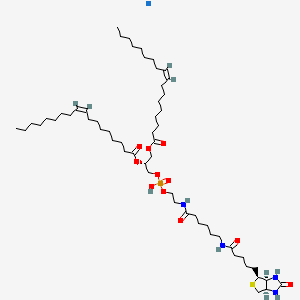

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt)

説明

1,2-ジオレオイル-sn-グリセロ-3-ホスホエタノールアミン-N-(キャップビオチニル) (ナトリウム塩)は、ビオチン化されたリン脂質誘導体です。 この化合物は、細胞内の微小管に結合する能力で知られており、標的への結合、細胞分裂、および運動を阻害します 。 これは、リポソームと巨大単層小胞(LUV)の調製によく使用されます 。

特性

分子式 |

C57H103N4NaO11PS |

|---|---|

分子量 |

1106.5 g/mol |

InChI |

InChI=1S/C57H103N4O11PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-54(64)69-46-49(72-55(65)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-71-73(67,68)70-45-44-59-53(63)39-32-31-37-43-58-52(62)40-36-35-38-51-56-50(48-74-51)60-57(66)61-56;/h17-20,49-51,56H,3-16,21-48H2,1-2H3,(H,58,62)(H,59,63)(H,67,68)(H2,60,61,66);/b19-17-,20-18-;/t49-,50+,51+,56+;/m1./s1 |

InChIキー |

VBDRHNVIARQRTH-XEAQQBNDSA-N |

異性体SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na] |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |

製品の起源 |

United States |

準備方法

合成経路と反応条件

1,2-ジオレオイル-sn-グリセロ-3-ホスホエタノールアミン-N-(キャップビオチニル) (ナトリウム塩)の合成には、特定の条件下で1,2-ジオレオイル-sn-グリセロ-3-ホスホエタノールアミンをビオチン化されたキャップ試薬と反応させることが含まれます。 反応は通常、クロロホルムまたはメタノールなどの溶媒を必要とし、低温で行われることで、生成物の分解を防ぎます 。

工業生産方法

この化合物の工業生産には、自動反応器を使用した大規模合成が含まれます。 このプロセスには、カラムクロマトグラフィーや結晶化などの技術による生成物の精製が含まれ、高純度と高収率が確保されます 。

化学反応の分析

科学研究への応用

1,2-ジオレオイル-sn-グリセロ-3-ホスホエタノールアミン-N-(キャップビオチニル) (ナトリウム塩)は、科学研究において幅広い用途があります。

化学: ビオチン化脂質やその他の複雑な分子の合成における試薬として使用されます。

生物学: 細胞膜ダイナミクスとタンパク質-脂質相互作用の研究に使用されます。

医学: 特に標的型薬物送達のためのリポソームの製剤における、薬物送達システムで使用されます。

科学的研究の応用

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of biotinylated lipids and other complex molecules.

Biology: Utilized in the study of cell membrane dynamics and protein-lipid interactions.

Medicine: Employed in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.

Industry: Applied in the production of biosensors and diagnostic tools due to its biotinylation properties .

作用機序

類似の化合物との比較

類似の化合物

1,2-ジオレオイル-sn-グリセロ-3-ホスホエタノールアミン: リポソームと巨大単層小胞の調製に使用される中性リン脂質.

1,2-ジパルミトイル-sn-グリセロ-3-ホスホエタノールアミン-N-(キャップビオチニル): 同様の用途を持つ別のビオチン化リン脂質.

1,2-ジオレオイル-sn-グリセロ-3-ホスホエタノールアミン-N-(メトキシ(ポリエチレングリコール)-2000): 脂質二重層の調製とリポソームの形成に使用されます.

独自性

1,2-ジオレオイル-sn-グリセロ-3-ホスホエタノールアミン-N-(キャップビオチニル) (ナトリウム塩)は、ストレプトアビジンやアビジンなどのビオチン結合タンパク質への特異的結合を可能にするビオチニルキャップにより、ユニークです。 この特異性は、特に標的型薬物送達と診断アプリケーションにおいて有用です.

類似化合物との比較

Similar Compounds

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: A neutral phospholipid used in the preparation of liposomes and giant unilamellar vesicles.

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl): Another biotinylated phospholipid with similar applications.

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(methoxy(polyethylene glycol)-2000): Used in lipid bilayer preparation and liposome formation.

Uniqueness

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) is unique due to its biotinyl cap, which allows for specific binding to biotin-binding proteins such as streptavidin and avidin. This specificity makes it particularly useful in targeted drug delivery and diagnostic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。